5-Quinolinethiol 5-Quinolinethiol
Brand Name: Vulcanchem
CAS No.: 3056-03-9
VCID: VC8426078
InChI: InChI=1S/C9H7NS/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H
SMILES: C1=CC2=C(C=CC=N2)C(=C1)S
Molecular Formula: C9H7NS
Molecular Weight: 161.23 g/mol

5-Quinolinethiol

CAS No.: 3056-03-9

Cat. No.: VC8426078

Molecular Formula: C9H7NS

Molecular Weight: 161.23 g/mol

* For research use only. Not for human or veterinary use.

5-Quinolinethiol - 3056-03-9

Specification

CAS No. 3056-03-9
Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
IUPAC Name quinoline-5-thiol
Standard InChI InChI=1S/C9H7NS/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H
Standard InChI Key XAXWWYIMGUQNMY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=N2)C(=C1)S
Canonical SMILES C1=CC2=C(C=CC=N2)C(=C1)S

Introduction

Structural and Chemical Characteristics of 5-Quinolinethiol

Molecular Architecture and Identification

5-Quinolinethiol consists of a quinoline backbone substituted with a thiol (-SH) group at the 5-position. The quinoline moiety comprises a benzene ring fused to a pyridine ring, with the thiol group introducing nucleophilic and metal-chelating capabilities. Key identifiers include:

  • Molecular formula: C₉H₇NS

  • Molecular weight: 161.23 g/mol

  • CAS Registry Number: 3056-03-9

  • Synonym: 5-mercaptoquinoline .

The compound’s planar structure facilitates π-π stacking interactions, while the thiol group enables disulfide bond formation and coordination with transition metals .

Physicochemical Properties

Experimental data from PubChem indicate that 5-quinolinethiol is a solid at room temperature, though its melting point and solubility profile remain understudied. Computed properties suggest moderate hydrophobicity (logP ≈ 2.1), aligning with its potential membrane permeability in biological systems . The thiol group’s acidity (pKa ≈ 8–10) allows deprotonation under physiological conditions, enhancing its reactivity toward electrophiles and metal ions .

Synthesis and Reactivity

Synthetic Routes

5-Quinolinethiol is typically synthesized via nucleophilic substitution or thiolation of quinoline precursors. A notable method involves the reaction of 5-chloroquinoline with sodium hydrosulfide (NaSH) in polar aprotic solvents . Recent advances employ trityl-protected thiols (e.g., TrSCH₂COOH) to avoid oxidative dimerization, followed by deprotection using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) . For example, thiolation of 5-aminoquinoline derivatives yields 5-quinolinethiol in 84% purity after deprotection .

Reactivity and Stability

The thiol group in 5-quinolinethiol is highly reactive, participating in:

  • Disulfide formation: Spontaneous oxidation in air generates the dimeric disulfide .

  • Metal chelation: Coordinates with Co(II), Cu(II), and other metals to form stable complexes .

  • Nucleophilic substitution: Reacts with alkynes under basic conditions, as demonstrated by its cyclization with phenylacetylene to yield tetracyclic products .

Stability studies reveal that 5-quinolinethiol is prone to dimerization in aqueous or DMSO solutions, necessitating inert storage conditions .

Biological and Biomedical Applications

Anticancer Metal Complexes

5-Quinolinethiol derivatives have been incorporated into cobalt(II) complexes (e.g., [Co(py)(QL1)]) as anticancer agents. These complexes exhibit IC₅₀ values of 0.5–5 µM against colorectal (HCT 116) and pancreatic (MIA PaCa-2) cancer cells . The mechanism involves proteasome inhibition, leading to accumulation of misfolded proteins and apoptosis . Comparative data for select complexes are summarized below:

ComplexCancer Cell LineIC₅₀ (µM)Target
[Co(py)(QL1)]HCT 1160.5Proteasome β5 subunit
[Co(Phen)(QL2)]MIA PaCa-21.2NF-κB signaling

Proteasome Inhibition

QCBT7, a chlorobenzothioate derivative of 5-quinolinethiol, inhibits the proteasome β5 subunit with an IC₅₀ of 0.6 µM in HCT 116 cells . Its cytotoxicity stems from blocking protein degradation, which overwhelms cancer cells with ubiquitinated proteins . Structural analogs with ester or amide substitutions show reduced potency, underscoring the necessity of the thioester group .

Recent Advances and Future Directions

Catalytic Applications

Preliminary studies suggest 5-quinolinethiol’s utility in asymmetric catalysis, leveraging its chiral quinoline-thiolate ligands to enantioselectively synthesize pharmaceuticals .

Drug Delivery Systems

Nanoformulations of 5-quinolinethiol-metal complexes (e.g., PEGylated liposomes) are under investigation to enhance bioavailability and reduce off-target toxicity .

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